Boc-3-(4-pyridyl)-D-alanine, also known as Fmoc-Dap(Pyr), is a valuable building block in peptide synthesis. The "Boc" (tert-Butyloxycarbonyl) and "Fmoc" (Fluorenylmethoxycarbonyl) groups are protecting groups used in solid-phase peptide synthesis (SPPS) to selectively modify and couple amino acids during the chain assembly process [, ]. The presence of the pyridine ring in this molecule introduces unique properties:
The specific properties of Boc-3-(4-pyridyl)-D-alanine have made it an attractive candidate for developing therapeutic agents. Some potential applications include:
Boc-3-(4-pyridyl)-D-alanine is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-alanine, along with a 4-pyridyl moiety at the third carbon position. Its molecular formula is and it has a molecular weight of approximately 266.29 g/mol. The compound is often utilized in organic synthesis and medicinal chemistry due to its structural features that facilitate various
The synthesis of Boc-3-(4-pyridyl)-D-alanine typically involves several steps:
Boc-3-(4-pyridyl)-D-alanine has several applications in both research and industry:
Interaction studies involving Boc-3-(4-pyridyl)-D-alanine focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary data suggest that the pyridine moiety may enhance binding interactions due to π-π stacking or hydrogen bonding capabilities. These interactions are crucial for understanding the compound's potential therapeutic effects and guiding further modifications for enhanced activity .
Boc-3-(4-pyridyl)-D-alanine shares structural similarities with several other compounds, particularly those featuring pyridine rings and amino acid backbones. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-3-(3-pyridyl)-D-alanine | Similar structure but with a 3-pyridyl group | Different spatial orientation affecting binding |
Boc-D-Alanine | Basic amino acid structure without pyridine | Lacks the heterocyclic ring, thus different properties |
Boc-4-(pyridyl)-L-alanine | L-Alanine instead of D-Alanine | May exhibit different biological activities |
Boc-D-Phenylalanine | Phenyl group instead of pyridine | Provides different hydrophobic characteristics |
The uniqueness of Boc-3-(4-pyridyl)-D-alanine lies in its specific combination of the D-amino acid configuration and the 4-pyridyl substituent, which may impart distinct pharmacological properties compared to other derivatives .
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid [4] [8] [12]. This nomenclature explicitly indicates the R-configuration at the chiral center, reflecting the D-stereochemistry of the alanine backbone [4] [13]. Alternative IUPAC representations include (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid, which provides a more detailed description of the tert-butoxycarbonyl group structure [8] [13].
The nomenclature systematically describes the molecular architecture: the (2R) designation specifies the absolute configuration at the alpha-carbon, the tert-butoxycarbonyl group serves as an amino-protecting moiety, and the pyridin-4-yl substituent indicates the para-position attachment of the pyridine ring to the propanoic acid backbone [12] [13].
The compound is recognized by numerous common names and laboratory designations across different research contexts and commercial suppliers [1] [7]. The most frequently encountered designations include Boc-D-4-pyridylalanine, which emphasizes the D-configuration and the 4-position of the pyridyl substituent [1] [7] [13]. Additional common names encompass N-Boc-3-(4-pyridyl)-D-alanine, reflecting the amino-protecting group nomenclature [9] [12].
Laboratory designations vary among suppliers and research institutions, including Boc-D-4-Pal-OH, where "Pal" represents pyridylalanine and "OH" indicates the free carboxylic acid functionality [7] [8]. Other abbreviated forms include BOC-4'-PYRIDYL-D-ALA and BOC-D-ALA(4-PYRI)-OH, which are commonly used in peptide synthesis protocols [7] [8].
Designation Type | Name | Context |
---|---|---|
Primary Common Name | Boc-3-(4-pyridyl)-D-alanine | General research literature |
Amino Acid Code | Boc-D-4-Pal-OH | Peptide synthesis |
Supplier Designation | N-Boc-3-(4-pyridyl)-D-alanine | Commercial catalogs |
Laboratory Abbreviation | BOC-D-4-PYRIDYLALANINE | Chemical databases |
Research publications frequently employ the designation (R)-N-Boc-(4-Pyridyl)alanine to emphasize the stereochemical configuration [5] [7]. The terminology N-tert-Butoxycarbonyl-4-pyridyl-D-alanine provides a systematic description that explicitly identifies the protecting group chemistry [7] [14].
The Simplified Molecular Input Line Entry System representation for Boc-3-(4-pyridyl)-D-alanine is CC(C)(C)OC(=O)NC@HC(=O)O [3] [12] [13]. This SMILES notation encodes the complete molecular structure, including stereochemical information indicated by the @H descriptor for the R-configuration at the chiral center [12] [13].
The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 [13]. This InChI string systematically describes the molecular connectivity, hydrogen distribution, and stereochemical configuration [13].
The InChI Key, represented as FNYWDMKESUACOU-SNVBAGLBSA-N, serves as a condensed identifier derived from the full InChI string through cryptographic hashing [4] [12] [13]. This 27-character key facilitates database searches and molecular identification across different chemical information systems [12] [13].
Identifier Type | Representation |
---|---|
SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |
InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key | FNYWDMKESUACOU-SNVBAGLBSA-N |
The MDL number MFCD00672529 provides an additional unique identifier within the MDL Information Systems database, facilitating cross-referencing across multiple chemical databases and supplier catalogs [3] [5] [9].
The Chemical Abstracts Service Registry Number 37535-58-3 serves as the primary standardized identifier for Boc-3-(4-pyridyl)-D-alanine within global chemical databases and regulatory systems [1] [3] [4]. This CAS number uniquely identifies the compound regardless of nomenclature variations or supplier designations, ensuring consistent identification across research publications, commercial catalogs, and regulatory documentation [4] [5].
The European Community number 624-433-5 provides regulatory identification within European chemical databases and compliance systems [8]. This EC number facilitates regulatory tracking and safety data management within the European Union chemical inventory systems [8].
Boc-3-(4-pyridyl)-D-alanine exhibits a complex molecular architecture characterized by three distinct structural domains that contribute to its overall chemical and biological properties. The compound has the molecular formula C₁₃H₁₈N₂O₄ with a molecular weight of 266.29 g/mol [1] [2] [3]. The molecular structure comprises a central D-alanine backbone, a tert-butoxycarbonyl protecting group, and a 4-pyridyl side chain moiety [3] [4].
The stereochemical configuration of the compound is defined by the presence of a single chiral center at the alpha carbon of the alanine backbone. This chiral center adopts the R absolute configuration according to Cahn-Ingold-Prelog priority rules [3] [4] [5]. The compound demonstrates specific optical activity with a measured optical rotation of [α]²⁰ᴅ = +4.1±0.5° (c=0.6% in acetic acid) [4], confirming its stereochemical purity and the R-configuration at the alpha carbon.
The three-dimensional arrangement of atoms within the molecule creates a specific spatial orientation that influences its interactions with biological systems and chemical reagents. The alpha carbon serves as the stereogenic center, with four different substituents: the amino group (protected by Boc), the carboxyl group, a hydrogen atom, and the 3-(4-pyridyl) side chain [3] [4].
The R-configuration of Boc-3-(4-pyridyl)-D-alanine represents the absolute stereochemical arrangement around the alpha carbon atom. In the D,L nomenclature system traditionally used for amino acids, this compound is designated as the D-isomer, which corresponds to the R absolute configuration in the Cahn-Ingold-Prelog system [6] [7] [8].
The chiral properties of the compound manifest through its optical activity and stereospecific interactions. The positive optical rotation of +4.1±0.5° indicates that the compound rotates plane-polarized light in a clockwise direction [4]. This optical activity is a direct consequence of the asymmetric arrangement of substituents around the chiral alpha carbon.
The R-configuration influences the compound's biological activity and its utility in peptide synthesis. Unlike naturally occurring L-amino acids, D-amino acids with R-configuration exhibit unique properties in biological systems, including resistance to enzymatic degradation and altered receptor binding profiles [7] [8]. The stereochemical configuration also affects the compound's crystallographic packing and its interactions with other chiral molecules.
The chiral center maintains its configuration under normal storage and handling conditions, with the compound being stable at temperatures between 2-8°C [2] [3]. However, the molecule is sensitive to air and moisture, which can potentially affect its stereochemical integrity over extended periods [2] [4].
The tert-butoxycarbonyl (Boc) protecting group represents a crucial structural component that serves multiple functions in the molecule. The Boc group has the chemical formula C(=O)OC(CH₃)₃ and is characterized by its acid-labile nature [9] [10] [11]. This protecting group is covalently attached to the amino group of the D-alanine backbone through a carbamate linkage, effectively masking the nucleophilic properties of the primary amine [9] [11].
The Boc group provides exceptional stability under basic conditions and mild acidic environments, making it an ideal choice for protecting amino groups during multi-step synthetic procedures [9] [10] [11]. The protecting group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid, which protonate the carbonyl oxygen and facilitate the cleavage of the tert-butyl group through the formation of a stable tert-butyl carbocation [9] [10] [11].
The bulky tert-butyl substituent introduces steric hindrance around the amino group, which influences the overall molecular conformation and affects intermolecular interactions [9] [12]. This steric effect is particularly important in peptide synthesis applications where the compound serves as a building block for more complex structures [1] [13].
The 4-pyridyl moiety constitutes the aromatic side chain of the molecule and exhibits distinct electronic and coordination properties. The pyridine ring contains a basic nitrogen atom at the para position relative to the point of attachment to the alanine backbone [14] [15] [16]. This nitrogen atom possesses a lone pair of electrons, making it capable of acting as a Lewis base and participating in coordination chemistry [14] [17].
The pyridyl group contributes to the compound's overall electronic properties through its aromatic character and the electron-withdrawing nature of the nitrogen atom [14] [15]. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which influence the compound's crystalline packing and solution behavior [14] [16].
The 4-position substitution pattern is particularly significant because it places the nitrogen atom in a position that optimizes its accessibility for coordination with metal ions and hydrogen bond formation [14] [18] [17]. This positioning enhances the compound's utility in coordination chemistry and its potential applications in medicinal chemistry [15] [16].
The structural comparison between the D-isomer (CAS: 37535-58-3) and the L-isomer (CAS: 37535-57-2) of Boc-3-(4-pyridyl)-alanine reveals significant stereochemical and physical property differences while maintaining identical molecular formulas and molecular weights [19] [20] [21].
Stereochemical Differences
The most fundamental difference lies in the absolute configuration at the alpha carbon. The D-isomer exhibits R-configuration, while the L-isomer possesses S-configuration according to Cahn-Ingold-Prelog nomenclature [21] [23]. This difference results in the two compounds being non-superimposable mirror images (enantiomers) that exhibit identical physical properties except for their optical activity [6] [5].
Optical Activity Comparison
The optical rotations of the two isomers demonstrate their enantiomeric relationship. The D-isomer shows [α]²⁰ᴅ = +4.1±0.5° (c=0.6% in acetic acid) [4], while the L-isomer exhibits [α]²⁰ᴅ = -30±1° (c=1 in DMF) [19]. The opposite signs of optical rotation confirm their enantiomeric nature, although the different solvents and concentrations used in the measurements make direct quantitative comparison challenging.
Physical Property Variations
Both isomers share identical molecular formulas (C₁₃H₁₈N₂O₄) and molecular weights (266.29 g/mol) [19] [2] [3]. However, slight differences in melting points are observed: the D-isomer melts at 223-229°C [2] [4], while the L-isomer melts at 224°C [21]. These minor differences likely reflect variations in crystalline packing due to the different stereochemical arrangements.
Chemical Identifier Differences
The InChI keys differ specifically in the stereochemical descriptor: the D-isomer has FNYWDMKESUACOU-SNVBAGLBSA-N [3] [24], while the L-isomer has FNYWDMKESUACOU-JTQLQIEISA-N [25] [23]. The Beilstein Registry Numbers (BRN) also differ: 4195478 for the D-isomer [2] [4] and 6417084 for the L-isomer [20] [26].
Crystallographic and Conformational Differences
Structural studies indicate that the D-isomer shows distinct crystallographic packing compared to the L-form, which can influence properties such as metal-organic framework (MOF) topology when these compounds are used as building blocks . These packing differences arise from the different spatial orientations of the substituents around the chiral center, affecting intermolecular interactions and crystal lattice formation.
The conformational analysis of Boc-3-(4-pyridyl)-D-alanine reveals complex structural dynamics influenced by the interplay between the bulky Boc protecting group, the aromatic pyridyl side chain, and the backbone amino acid structure. The molecule adopts preferred conformations that minimize steric clashes while optimizing favorable interactions [27].
Backbone Conformation
The alpha carbon adopts a tetrahedral geometry with bond angles approximately 109.5°. The R-configuration at this center dictates the spatial arrangement of all four substituents. Nuclear magnetic resonance (NMR) spectroscopy studies confirm the structural integrity of the compound, with ¹H NMR spectra showing characteristic peaks consistent with the expected structure [27].
Boc Group Orientation
The tert-butoxycarbonyl group exhibits restricted rotation around the N-C bond due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π system [9] [11]. This restriction influences the overall molecular shape and affects the accessibility of the protected amino group. The bulky tert-butyl groups adopt staggered conformations to minimize steric interactions [9].
Pyridyl Side Chain Dynamics
The 4-pyridyl moiety can rotate around the CH₂-C(pyridyl) bond, allowing for conformational flexibility that influences the compound's ability to participate in intermolecular interactions [14] [15]. The aromatic ring tends to adopt orientations that maximize π-π stacking opportunities with neighboring aromatic systems and optimize the accessibility of the pyridine nitrogen for coordination [17].
Intramolecular Interactions
The molecule exhibits potential for intramolecular hydrogen bonding between the carboxyl group and the Boc carbonyl oxygen, which can stabilize certain conformational states [3]. Additionally, weak CH-π interactions between the tert-butyl methyl groups and the pyridine ring may contribute to conformational preferences.
Solution vs. Solid State Behavior
The compound's conformation in solution differs from its solid-state structure due to intermolecular packing forces in the crystal lattice. In solution, the molecule exhibits greater conformational flexibility, while in the solid state, it adopts conformations optimized for crystal packing efficiency [27].
Irritant